molecular formula C6H13NO B2559692 Ethyl 2-methylpropanimidoate CAS No. 1069-52-9

Ethyl 2-methylpropanimidoate

Cat. No. B2559692
CAS RN: 1069-52-9
M. Wt: 115.176
InChI Key: ZXZQXWVPGASIQP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Ethyl 2-methylpropanimidoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-methylpropanimidoate are not well-documented in the literature .

Scientific Research Applications

  • Alternative Fuels and Emission Control : Ethyl 2-methylpropanimidoate has been explored in the context of improving diesel engine performance and reducing emissions. A study demonstrated that fumigating diesel engines with methyl ethyl ketone, which is chemically related to Ethyl 2-methylpropanimidoate, can significantly reduce emissions like nitrogen oxides and smoke density (Raj, Arul, & Senthilvelan, 2008).

  • Organic Chemistry and Synthesis : Ethyl 2-methyl-2,3-butadienoate, a compound similar to Ethyl 2-methylpropanimidoate, has been used in organic chemistry for the synthesis of highly functionalized tetrahydropyridines. This synthesis is important for creating compounds with potential applications in various industries (Zhu, Lan, & Kwon, 2003).

  • Environmental Friendly Extraction Solvents : Ethyl lactate (ethyl 2-hydroxypropanoate), which shares a similar molecular structure with Ethyl 2-methylpropanimidoate, has been identified as an environmentally friendly solvent. It's used for extracting bioactive compounds from plants, offering a potential for sustainable and efficient extraction methods in pharmaceutical and nutraceutical industries (Lores et al., 2015).

  • Pest Management and Fumigation : Ethyl formate, chemically related to Ethyl 2-methylpropanimidoate, is evaluated as a fumigant for stored grain. It's considered an alternative to traditional fumigants like methyl bromide, with enhanced efficacy when combined with carbon dioxide (Haritos, Damcevski, & Dojchinov, 2006).

  • Pharmaceutical Applications : In the pharmaceutical field, Ethyl 2-methylpropanimidoate's structural analogs, such as ethyl cellulose and methyl cellulose, are utilized as drug carriers in controlled delivery systems. These polymers are biocompatible and help in enhancing the solubility and controlled release of drugs (Duarte et al., 2006).

  • Toxicological Studies : Research on the toxicological aspects of ethyl and methyl alcohols, which are structurally related to Ethyl 2-methylpropanimidoate, provides insights into their potential health impacts. These studies are crucial for understanding the safety profiles of these compounds in various applications (Soffritti et al., 2002).

  • Supercritical Antisolvent Precipitation : The use of supercritical antisolvent techniques with ethyl cellulose and methyl cellulose, similar in structure to Ethyl 2-methylpropanimidoate, demonstrates innovative methods for preparing drug delivery systems. This technique allows for precise control over particle size and distribution, essential for pharmaceutical applications (Duarte et al., 2006).

Safety And Hazards

The safety and hazards associated with Ethyl 2-methylpropanimidoate are not well-documented in the literature .

properties

IUPAC Name

ethyl 2-methylpropanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-8-6(7)5(2)3/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZQXWVPGASIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylpropanimidoate

Citations

For This Compound
1
Citations
J Martin - 2013 - ueaeprints.uea.ac.uk
CuAAC 'click' is an invaluable synthetic tool, with asymmetric examples are beginning to emerge. However no rugged asymmetric CuAAC system has to date been discovered. This …
Number of citations: 2 ueaeprints.uea.ac.uk

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